Aziridine, 1,1'-(1,4-butanediyl)bis-
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Overview
Description
Aziridine, 1,1’-(1,4-butanediyl)bis- is an organic compound that features a three-membered ring structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 1,1’-(1,4-butanediyl)bis- can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with aziridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of aziridine compounds often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols attack the aziridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds .
Scientific Research Applications
Aziridine, 1,1’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in DNA and protein studies.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA.
Industry: Utilized in the production of polymers and coatings
Mechanism of Action
The mechanism of action of aziridine, 1,1’-(1,4-butanediyl)bis- involves the formation of highly reactive intermediates that can interact with various biological molecules. The aziridine ring is prone to nucleophilic attack, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This reactivity underlies its potential use as an anticancer agent, as it can induce DNA cross-linking and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest member of the aziridine family, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered ring structure containing nitrogen, similar in reactivity to aziridine but with different ring strain and stability.
Ethyleneimine: Another three-membered ring compound with similar chemical properties.
Uniqueness
Its ability to form stable cross-linked structures makes it particularly valuable in industrial and medical applications .
Properties
CAS No. |
25781-25-3 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-[4-(aziridin-1-yl)butyl]aziridine |
InChI |
InChI=1S/C8H16N2/c1(3-9-5-6-9)2-4-10-7-8-10/h1-8H2 |
InChI Key |
HFFRKVQROZGCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCCCN2CC2 |
Origin of Product |
United States |
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